molecular formula C8H12N2O B1166128 N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine CAS No. 101001-61-0

N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine

Cat. No. B1166128
CAS RN: 101001-61-0
InChI Key:
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

Pyrrole can be synthesized through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid to yield a pyrrole .


Molecular Structure Analysis

Pyrrole consists of a five-membered ring with alternating double and single bonds. The ring contains four carbon atoms and one nitrogen atom. The nitrogen atom carries a hydrogen atom and is involved in the aromaticity of the ring .


Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For example, it can react with tri-n-butyltin chloride in the presence of n-butyl lithium and N,N,N′,N′-tetramethylethylenediamine in reflux with hexane to give 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrrole, it is a colorless volatile liquid that darkens readily upon exposure to air .

Safety and Hazards

Like many organic compounds, pyrrole should be handled with care. It can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions in the study of pyrrole and its derivatives are vast. Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(2)10-5-3-4-8(10)6-9-11/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHTZKLJRLMKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine

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